Pritelivir Pritelivir Pritelivir has been used in trials studying the prevention of HSV-2 and Genital Herpes.
Pritelivir is a thiazolylamide and helicase-primase enzyme inhibitor that is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Pritelivir inhibits the helicase-primase complex and prevents helicase or primase catalytic cycling of viral DNA, which interferes with DNA replication and growth. This agent does not require activation by HSV thymidine kinase and has a longer plasma half-life than nucleoside analogues.
Brand Name: Vulcanchem
CAS No.: 348086-71-5
VCID: VC0540200
InChI: InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
SMILES: CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.5 g/mol

Pritelivir

CAS No.: 348086-71-5

Inhibitors

VCID: VC0540200

Molecular Formula: C18H18N4O3S2

Molecular Weight: 402.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pritelivir - 348086-71-5

Description Pritelivir has been used in trials studying the prevention of HSV-2 and Genital Herpes.
Pritelivir is a thiazolylamide and helicase-primase enzyme inhibitor that is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Pritelivir inhibits the helicase-primase complex and prevents helicase or primase catalytic cycling of viral DNA, which interferes with DNA replication and growth. This agent does not require activation by HSV thymidine kinase and has a longer plasma half-life than nucleoside analogues.
CAS No. 348086-71-5
Product Name Pritelivir
Molecular Formula C18H18N4O3S2
Molecular Weight 402.5 g/mol
IUPAC Name N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Standard InChI InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
Standard InChIKey IVZKZONQVYTCKC-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Canonical SMILES CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AIC316
BAY 57-1293
N-(5-(aminiosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide
pritelivi
Reference

Kleymann, G., Fischer, R., Betz, U.A., et al. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease. Nat. Med. 8(4), 392-398 (2002).


Betz, U.A., Fischer, R., Kleymann, G., et al. Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. Antimicrob. Agents Chemother. 46(6), 1766-1772 (2002).


Wozniak, M.A., Frost, A.L., and Itzhaki, R.F. The helicase-primase inhibitor BAY 57-1293 reduces the Alzheimer’s disease-related molecules induced by herpes simplex virus type 1. Antiviral Res. 99(3), 401-404 (2013).

Ligat G, et al. Identification of Amino Acids Essential for Viral Replication in the HCMV Helicase-PrimaseComplex. Front Microbiol. 2018 Oct 23;9:2483.


Wald A, et al. Helicase-primase inhibitor Pritelivir for HSV-2 infection. N Engl J Med. 2014 Jan 16;370(3):201-10.


Quenelle DC, et al. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis. Antiviral Res. 2018 Jan;149:1-6.



PubChem Compound 491941
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator